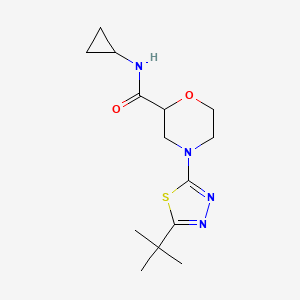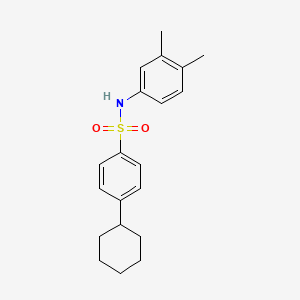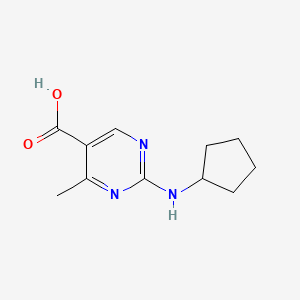![molecular formula C13H16N4OS B12269312 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B12269312.png)
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15N3O2S. It is known for its unique structure, which includes a thienopyrimidine core and a piperidine carboxamide moiety.
Preparation Methods
The synthesis of 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of protein kinases, which are involved in various signaling pathways related to cancer and other diseases.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its interactions with biological targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases and have similar inhibitory effects.
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound has been studied for its potent inhibitory effects on protein kinases and its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain protein kinases, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H16N4OS |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4OS/c1-8-6-19-11-10(8)15-7-16-13(11)17-4-2-9(3-5-17)12(14)18/h6-7,9H,2-5H2,1H3,(H2,14,18) |
InChI Key |
AEZQYTZGNIDGLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269236.png)


![3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269248.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12269251.png)
![2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12269253.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269263.png)
![N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12269264.png)
![2-{1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12269266.png)

![N-(4-methoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12269288.png)
![2-(Cyclopentylsulfanyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12269290.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12269292.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B12269293.png)
